molecular formula C17H14N4O B11841103 5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

Cat. No.: B11841103
M. Wt: 290.32 g/mol
InChI Key: ROKSSOLVLOHHMN-UHFFFAOYSA-N
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Description

5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves the reaction of indole derivatives with phenylhydrazine and other reagents under specific conditions. One common method involves the use of a palladium-catalyzed intramolecular oxidative coupling reaction . This method allows for the efficient synthesis of the compound with high regioselectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors in biological systems, leading to its observed biological activities . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one apart is its unique triazinone ring structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

5-(1H-indol-3-yl)-6-phenyl-4,5-dihydro-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C17H14N4O/c22-17-19-16(13-10-18-14-9-5-4-8-12(13)14)15(20-21-17)11-6-2-1-3-7-11/h1-10,16,18H,(H2,19,21,22)

InChI Key

ROKSSOLVLOHHMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)NC2C3=CNC4=CC=CC=C43

Origin of Product

United States

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